molecular formula C14H18O3 B14317257 Butyl 3-(2-methoxyphenyl)prop-2-enoate CAS No. 108011-68-3

Butyl 3-(2-methoxyphenyl)prop-2-enoate

Cat. No.: B14317257
CAS No.: 108011-68-3
M. Wt: 234.29 g/mol
InChI Key: OGSFHDJPDOZPBS-UHFFFAOYSA-N
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Description

Butyl 3-(2-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to the ester functional group, along with a 2-methoxyphenyl group attached to the prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-(2-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(2-methoxyphenyl)prop-2-enoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, washed, and purified to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common in these processes .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(2-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 3-(2-methoxyphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and formulation.

    Industry: Utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of Butyl 3-(2-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological targets. The aromatic ring can participate in various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-methoxyphenyl)prop-2-enoate
  • Ethyl 3-(2-methoxyphenyl)prop-2-enoate
  • Propyl 3-(2-methoxyphenyl)prop-2-enoate

Uniqueness

Butyl 3-(2-methoxyphenyl)prop-2-enoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields .

Properties

CAS No.

108011-68-3

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

butyl 3-(2-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H18O3/c1-3-4-11-17-14(15)10-9-12-7-5-6-8-13(12)16-2/h5-10H,3-4,11H2,1-2H3

InChI Key

OGSFHDJPDOZPBS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=CC1=CC=CC=C1OC

Origin of Product

United States

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